molecular formula C7H10N2O2 B2702713 N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1153189-07-1

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2702713
CAS RN: 1153189-07-1
M. Wt: 154.169
InChI Key: YSRVHTCGXNNLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, also known as CEP-68, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Flue Gas Separation

Amine scrubbing is widely used for CO2 separation from flue gas. HEPZ addresses challenges associated with high energy consumption and large separation equipment. Key aspects include:

Reverse Flotation Separation

HEPZ has applications beyond CO2 capture. For instance:

Tissue Culture and Protein Synthesis

HEPZ derivatives find use in biological research:

Thermodynamic Modeling

Researchers have built thermodynamic models for the HEPZ-H2O-CO2 system. These models predict:

properties

IUPAC Name

N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-4-9-7(11)6-2-1-3-8-6/h1-3,8,10H,4-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVHTCGXNNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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